Deethylatrazine
Overview
Description
Desethylatrazine is a chemical compound with the molecular formula C₆H₁₀ClN₅. It is a degradation product of the herbicide atrazine, which is widely used to control broadleaf and grassy weeds. Desethylatrazine is often found in environmental samples, particularly in soil and water, as a result of atrazine’s breakdown. It is known for its persistence in the environment and potential impact on human health and ecosystems .
Mechanism of Action
Target of Action
Deethylatrazine, also known as Desethylatrazine, is a metabolite and environmental degradation product of atrazine . Atrazine is a triazine herbicide that inhibits photosynthesis in plants . Therefore, the primary target of this compound is likely to be the photosynthetic machinery in plants.
Mode of Action
Atrazine inhibits photosynthesis by binding to the plastoquinone-binding protein in photosystem II, which disrupts the electron transport chain . It’s plausible that this compound interacts with its targets in a similar manner, leading to the inhibition of photosynthesis.
Biochemical Pathways
This compound is expected to be conjugated with glutathione or further dealkylated to diaminochlorotriazine, followed by conjugation with glutathione . These biochemical pathways are common to atrazine and simazine . The dealkylation of atrazine is carried out by microsomal cytochrome P450 enzymes
Pharmacokinetics
Based on the pharmacokinetics of atrazine, it can be inferred that this compound is rapidly absorbed from the gastrointestinal tract . Atrazine is metabolized by successive N-dealkylation to this compound . The major route of excretion is urinary . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are likely to be similar, impacting its bioavailability.
Result of Action
Given its similarity to atrazine, it may exert similar effects such as modifying the growth, enzymatic processes, and photosynthesis in plants
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the activity of soil microbes, like fungi and bacteria, can affect the breakdown of atrazine to this compound . Weather, climate, and management practices can also influence the concentrations of atrazine and this compound in streams . Furthermore, the presence of straw in the soil can significantly contribute to this compound formation and retention .
Biochemical Analysis
Biochemical Properties
Deethylatrazine interacts with various enzymes and proteins during its biodegradation process. It is primarily degraded by prokaryotic (Gram-positive and Gram-negative bacteria) and eukaryotic microbial species . These microbial species dechlorinate the this compound molecule, leading to the formation of hydroxyatrazine .
Cellular Effects
It is known that Atrazine, from which this compound is derived, can modify growth, enzymatic processes, and photosynthesis in plants . It can also exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .
Molecular Mechanism
It is known that the biodegradation of Atrazine involves the dechlorination of the molecule, which leads to the formation of this compound .
Temporal Effects in Laboratory Settings
Atrazine, from which this compound is derived, has a long half-life of 41–231 days , suggesting that this compound may also persist in the environment for extended periods.
Dosage Effects in Animal Models
It is known that Atrazine can have toxic effects in non-target animals .
Metabolic Pathways
This compound is involved in the metabolic pathway of Atrazine degradation. This process involves the dechlorination of the Atrazine molecule, which leads to the formation of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desethylatrazine can be synthesized through the hydrolytic dechlorination of atrazine. This process involves the removal of an ethyl group from atrazine, resulting in the formation of desethylatrazine. The reaction typically requires specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of desethylatrazine primarily involves the degradation of atrazine in controlled environments. This can be achieved through various methods, including chemical hydrolysis and microbial degradation. The choice of method depends on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Desethylatrazine undergoes several types of chemical reactions, including:
Oxidation: Desethylatrazine can be oxidized to form various by-products.
Reduction: Reduction reactions can convert desethylatrazine into simpler compounds.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the desethylatrazine molecule
Common Reagents and Conditions
Common reagents used in the reactions of desethylatrazine include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of desethylatrazine depend on the specific reaction conditions. For example, oxidation reactions may produce different chlorinated and non-chlorinated by-products, while reduction reactions may yield simpler amines and other derivatives .
Scientific Research Applications
Desethylatrazine has several scientific research applications, including:
Environmental Monitoring: Desethylatrazine is used as a marker to study the environmental fate and transport of atrazine. .
Analytical Chemistry: Desethylatrazine is often analyzed using advanced techniques such as gas chromatography and mass spectrometry. .
Toxicology Studies: Research on desethylatrazine’s toxicity helps in assessing the potential health risks associated with atrazine exposure. .
Comparison with Similar Compounds
Desethylatrazine is similar to other triazine herbicides and their degradation products, such as:
Deisopropylatrazine: Another degradation product of atrazine, which also exhibits similar environmental persistence and toxicity.
Hydroxyatrazine: A hydroxylated derivative of atrazine, known for its lower toxicity compared to desethylatrazine and deisopropylatrazine
Uniqueness
Desethylatrazine is unique in its specific degradation pathway and its persistence in the environment. Its presence serves as an indicator of atrazine contamination and helps in understanding the long-term environmental impact of atrazine use .
Properties
IUPAC Name |
6-chloro-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWFIQKMSFGDCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037494 | |
Record name | s-Chloroaminoisopropylaminotriazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [MSDSonline], Solid | |
Record name | Desethyl atrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4685 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In distilled water, 3200 mg/L at 22 °C, 3.2 mg/mL at 22 °C | |
Record name | DESETHYL ATRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2672 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000933 [mmHg] | |
Record name | Desethyl atrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4685 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals | |
CAS No. |
6190-65-4 | |
Record name | Deethylatrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6190-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desethyl atrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Chloroaminoisopropylaminotriazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atrazine-desethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESETHYL ATRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07PV14BK6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DESETHYL ATRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2672 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 °C, 135 - 137 °C | |
Record name | DESETHYL ATRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2672 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does desethylatrazine compare to atrazine in terms of persistence in the environment?
A1: Desethylatrazine exhibits higher stability in environmental water samples compared to atrazine, contributing to its frequent detection alongside atrazine in natural water sources. [, ]
Q2: Can desethylatrazine be transported through groundwater?
A2: Yes, desethylatrazine can be transported through groundwater, often together with atrazine. This was observed in studies conducted on the Potomac River Basin and the Mid-Atlantic region. [, ] The transport can be influenced by factors such as soil type and land use.
Q3: How do vegetated filter strips affect the transport of desethylatrazine compared to cultivated soil?
A3: While vegetated filter strips with higher organic carbon content can retard the transport of atrazine and hydroxyatrazine, they don't have a significant impact on the transport rates of desethylatrazine and deisopropylatrazine compared to cultivated soil. []
Q4: Is desethylatrazine detected in surface water?
A4: Yes, desethylatrazine has been detected in surface water bodies. Studies on the Cedar River in Iowa showed that tributaries contributed to the overall load of desethylatrazine in the river, indicating its presence in surface runoff. []
Q5: What factors influence the concentration of desethylatrazine in rivers?
A5: Multiple factors can influence the concentration of desethylatrazine in rivers. Seasonal variations, particularly during periods of agricultural application, play a significant role. [] Additionally, point sources like wastewater treatment plant effluents and diffuse sources such as agricultural runoff contribute to the overall load. []
Q6: What analytical techniques are commonly employed for the detection and quantification of desethylatrazine in environmental samples?
A6: Several analytical techniques are available for desethylatrazine analysis. Gas chromatography coupled with mass spectrometry (GC/MS) is a frequently used technique for its sensitivity and selectivity. [, , , ] Other methods include high-performance liquid chromatography (HPLC) with diode array detection (DAD) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, , , ]
Q7: Are there methods for concentrating desethylatrazine from water samples to improve detection limits?
A7: Yes, various pre-concentration techniques are employed. Solid-phase extraction (SPE) using cartridges with different materials such as graphitized carbon black or C18 is commonly used. [, , , ] Additionally, techniques like hollow fiber-liquid phase microextraction (HF-LPME) and on-line solid-phase extraction using baker's yeast biomass have been explored. [, ]
Q8: What are the challenges associated with analyzing desethylatrazine in environmental samples at low concentrations?
A8: Analyzing desethylatrazine at trace levels presents challenges due to its low concentration in environmental matrices and potential matrix effects. Isotope fractionation during large-volume extraction for compound-specific stable isotope analysis (CSIA) is one such challenge requiring careful method evaluation. []
Q9: What are the degradation products of desethylatrazine?
A9: Desethylatrazine can undergo further degradation, ultimately leading to the formation of compounds like desethyl-desisopropylatrazine and cyanuric acid. [] These degradation products can also be persistent in the environment.
Q10: What methods can be used to remediate desethylatrazine contamination?
A10: Several remediation strategies have been investigated. Advanced oxidation processes like ozonation (O3) and combinations with hydrogen peroxide (H2O2) or titanium dioxide (TiO2) show promise in degrading desethylatrazine in water. [, ] Bioremediation using fungal species like Pleurotus ostreatus has also been explored for its potential to degrade atrazine and its metabolites, including desethylatrazine. [, ]
Q11: What are the potential risks associated with desethylatrazine contamination in water resources?
A12: The presence of desethylatrazine in water resources raises concerns due to its potential human health and ecological risks. Human health risk assessments for atrazine and its metabolites often consider combined exposure through drinking water. [] Ecotoxicological risk assessments highlight the potential impact on aquatic organisms, especially at chronic exposure levels. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.